molecular formula C24H24N2O4S B2920506 N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 921903-78-8

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide

Katalognummer B2920506
CAS-Nummer: 921903-78-8
Molekulargewicht: 436.53
InChI-Schlüssel: GLWPCSNEPDZEEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide is a useful research compound. Its molecular formula is C24H24N2O4S and its molecular weight is 436.53. The purity is usually 95%.
BenchChem offers high-quality N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Antimicrobial Activity

  • Dual Inhibition of DHPS and DHFR Enzymes : Compounds incorporating sulfonamide functionalities have been designed to inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes. This dual inhibition approach has shown significant antimicrobial activities against tested bacterial and fungal strains, with some compounds demonstrating potent enzyme inhibition with low IC50 values, indicating their effectiveness in inhibiting both targeted enzymes simultaneously (Azzam, Elsayed, & Elgemeie, 2020).

Carbonic Anhydrase Inhibition for Ocular Applications

  • Inhibitors of Ocular Carbonic Anhydrase : Derivatives related to sulfonamides have been explored for their potential as topically active inhibitors of ocular carbonic anhydrase, which could be beneficial in treating glaucoma. Certain derivatives demonstrated potent ocular hypotensive activity, highlighting their therapeutic potential in ocular diseases (Graham et al., 1989).

Drug Development for Cardiovascular and Metabolic Diseases

  • Angiotensin II Antagonists : Sulfonamide derivatives have also been investigated for their potential as angiotensin II (AII) antagonists, showing high affinity for the AT1 receptor subtype. These compounds have shown promising results in in vivo evaluations for the inhibition of the AII pressor response, indicating their potential application in treating cardiovascular diseases (Ashton et al., 1994).

Novel Therapeutic Agents

  • Carbonic Anhydrase Inhibitors for Therapeutic Use : New classes of [1,4]oxazepine-based primary sulfonamides have been synthesized, exhibiting strong inhibition of human carbonic anhydrases. This demonstrates their potential as therapeutic agents, particularly for conditions where inhibition of carbonic anhydrase is beneficial (Sapegin et al., 2018).

Antimalarial and Antiviral Potential

  • Antimalarial Sulfonamides as COVID-19 Drug Candidates : Theoretical and docking studies of certain sulfonamide derivatives have suggested their potential as antimalarial agents, and their ADMET profiles indicate suitability for further investigation as COVID-19 therapeutics. This highlights the versatile application of sulfonamide derivatives in addressing infectious diseases (Fahim & Ismael, 2021).

Eigenschaften

IUPAC Name

4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-24(2)16-30-22-15-19(11-14-21(22)26(3)23(24)27)25-31(28,29)20-12-9-18(10-13-20)17-7-5-4-6-8-17/h4-15,25H,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWPCSNEPDZEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.